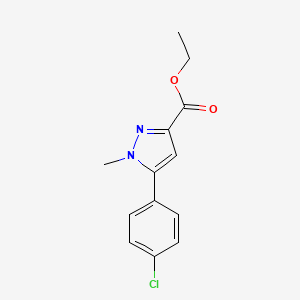

5-(4-clorofenil)-1-metil-1H-pirazol-3-carboxilato de etilo

Descripción general

Descripción

Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a chlorophenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-chlorobenzaldehyde and ethyl acetoacetate as the starting materials.

Condensation Reaction: The reaction involves a condensation process where 4-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base (such as sodium ethoxide) to form an intermediate.

Cyclization: The intermediate undergoes cyclization in the presence of hydrazine hydrate to form the pyrazole ring.

Methylation: The resulting pyrazole is then methylated using methyl iodide to introduce the methyl group at the 1-position.

Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

Oxidation: Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the pyrazole ring to its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Pyrazole-3-one derivatives.

Reduction Products: Pyrazole-3-amine derivatives.

Substitution Products: Substituted pyrazoles with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Research has explored its use in the development of drugs for treating various diseases, such as cancer and infectious diseases. Its derivatives are being investigated for their therapeutic potential.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. It serves as an intermediate in the production of more complex molecules.

Mecanismo De Acción

The mechanism by which ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific biological target. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved can vary based on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure but with an oxadiazole ring instead of pyrazole.

Ethyl 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate: Similar structure but with a thiadiazole ring instead of pyrazole.

Uniqueness: Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 864426-88-0, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : C13H13ClN2O2

- Molecular Weight : 264.71 g/mol

- CAS Number : 864426-88-0

- MDL Number : MFCD08446156

Biological Activity Overview

The biological activity of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate has been primarily investigated in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In a study evaluating various pyrazole compounds, it was found that derivatives similar to ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate displayed notable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bactericidal Concentration (MBC) |

|---|---|---|

| Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate | 0.22 - 0.25 | Not specified |

| Other Pyrazole Derivative | 0.30 - 0.50 | Not specified |

The minimum inhibitory concentration (MIC) values for these compounds suggest strong potential as antibacterial agents, particularly for those resistant to conventional antibiotics .

Anticancer Activity

The anticancer potential of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate has been evaluated against various cancer cell lines. Notably, studies have shown that pyrazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 3.79 | Induction of apoptosis |

| A549 (Lung Cancer) | 26.00 | Cell cycle arrest in G0/G1 phase |

| Hep-2 (Laryngeal Cancer) | 17.82 | Inhibition of cell growth |

In vitro studies have demonstrated that compounds similar to ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate can significantly reduce cell viability in various cancer types, indicating their potential as therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various pyrazole derivatives, including ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate. The study utilized a disk diffusion method to evaluate the inhibition zones against Staphylococcus aureus. Results indicated that this compound achieved a significant inhibition zone comparable to standard antibiotics.

Case Study 2: Anticancer Activity in Lung Cancer Models

In a controlled laboratory setting, researchers assessed the anticancer properties of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate on A549 lung cancer cells. The compound demonstrated an IC50 value of approximately 26 µM, indicating effective growth inhibition and suggesting mechanisms involving apoptosis and cell cycle arrest .

Propiedades

IUPAC Name |

ethyl 5-(4-chlorophenyl)-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)11-8-12(16(2)15-11)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWWZHUKGXPCDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864426-88-0 | |

| Record name | Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864426-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.